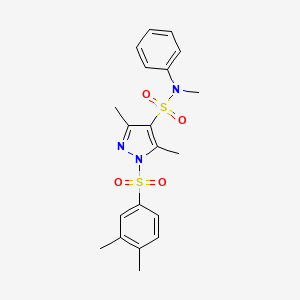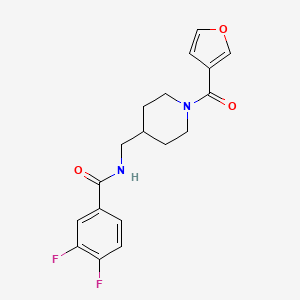![molecular formula C16H12N4O B2999009 2-Indolo[3,2-b]quinoxalin-6-ylacetamide CAS No. 328015-93-6](/img/structure/B2999009.png)
2-Indolo[3,2-b]quinoxalin-6-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Indolo[3,2-b]quinoxalin-6-ylacetamide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoxaline ring, with an acetamide group attached at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide typically involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . Another method involves the Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-Indolo[3,2-b]quinoxalin-6-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., potassium carbonate) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities and properties .
科学研究应用
2-Indolo[3,2-b]quinoxalin-6-ylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer therapy.
Medicine: It is investigated for its potential as a therapeutic agent due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This results in cytotoxic effects on cancer cells .
相似化合物的比较
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: A similar compound with a different substitution pattern.
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one: Another derivative with a phenylethanone group.
Uniqueness
2-Indolo[3,2-b]quinoxalin-6-ylacetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-14(21)9-20-13-8-4-1-5-10(13)15-16(20)19-12-7-3-2-6-11(12)18-15/h1-8H,9H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRMFMDWQVYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)



![3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)

![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998942.png)
![2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2998943.png)
![1-[[4-[(4-Fluorobenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide](/img/structure/B2998945.png)


